molecular formula C19H24N6O3 B10982589 N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10982589
M. Wt: 384.4 g/mol
InChI Key: DIZVVWZVFLXQFR-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyrimidinyl group and a methoxybenzylamino moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxybenzylamine with an appropriate acylating agent to form the intermediate amide. This intermediate is then reacted with a pyrimidinyl-substituted piperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the amide can produce the corresponding amine.

Scientific Research Applications

N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxybenzylamino group with a pyrimidinyl-substituted piperazine ring makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H24N6O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H24N6O3/c1-28-16-5-3-15(4-6-16)13-22-17(26)14-23-19(27)25-11-9-24(10-12-25)18-20-7-2-8-21-18/h2-8H,9-14H2,1H3,(H,22,26)(H,23,27)

InChI Key

DIZVVWZVFLXQFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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